molecular formula C19H20N4O2S B4650526 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

Cat. No. B4650526
M. Wt: 368.5 g/mol
InChI Key: STNRZXKWKHVANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide, also known as PT-141, is a synthetic peptide that has been developed for research purposes. It is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH) and has been shown to have potential applications in a variety of fields, including neuroscience, endocrinology, and pharmacology.

Mechanism of Action

2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide works by binding to the melanocortin-4 receptor (MC4R) in the brain. This receptor is involved in the regulation of a variety of physiological processes, including appetite, mood, and sexual function. By activating the MC4R, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide can stimulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase sexual behavior, reduce anxiety and depression-like behaviors, and stimulate the release of LH and FSH. In humans, it has been shown to increase sexual desire and arousal, as well as improve erectile function in men and sexual satisfaction in women.

Advantages and Limitations for Lab Experiments

2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has several advantages as a research tool. It is a highly selective agonist for the MC4R, which means that it can be used to study the specific effects of MC4R activation. It is also a relatively stable compound that can be synthesized in large quantities, making it a valuable tool for researchers. However, there are also some limitations to its use. For example, it can be difficult to administer 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide to animals due to its poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide. One area of interest is its potential as a treatment for sexual dysfunction. Clinical trials have shown promising results in both men and women, and further research is needed to determine its long-term safety and effectiveness. Another area of interest is its potential as a treatment for anxiety and depression. Animal studies have shown that it has anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide may have applications in the field of addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a treatment for addiction in humans.
Conclusion
In conclusion, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide is a synthetic peptide with potential applications in a variety of fields, including neuroscience, endocrinology, and pharmacology. It works by activating the MC4R in the brain, leading to a variety of biochemical and physiological effects. While it has several advantages as a research tool, there are also some limitations to its use. Future research should focus on its potential as a treatment for sexual dysfunction, anxiety and depression, and addiction.

Scientific Research Applications

2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has been extensively studied for its potential applications in a variety of fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In endocrinology, it has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which can lead to increased testosterone production in males and ovulation in females. In pharmacology, it has been shown to have potential as a treatment for sexual dysfunction in both men and women.

properties

IUPAC Name

1-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-10-20-19(25)23-22-18(24)14-11-16(17-9-8-12(2)26-17)21-15-7-5-4-6-13(14)15/h4-9,11H,3,10H2,1-2H3,(H,22,24)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNRZXKWKHVANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}-N-propylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

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